molecular formula C18H21ClN6 B11279385 N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11279385
M. Wt: 356.9 g/mol
InChI Key: BJPUAVMDSVAFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-methyl group at position 1.
  • A 4-methylpiperidin-1-yl group at position 6.
  • A 4-chlorophenylamine substituent at position 3.

This scaffold is structurally related to kinase inhibitors, anticancer agents, and antimicrobial compounds. Below, we compare its structural and functional features with similar compounds, emphasizing substituent effects on physical properties, synthesis, and biological activity.

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21ClN6/c1-12-7-9-25(10-8-12)18-22-16(15-11-20-24(2)17(15)23-18)21-14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,23)

InChI Key

BJPUAVMDSVAFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4,6-Dichloropyrimidine-5-carbaldehyde

A common approach involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine in ethanol under reflux (80°C, 12 h), yielding 1-methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as the foundation for subsequent substitutions.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentConditionsYieldReference
4,6-Dichloropyrimidine-5-carbaldehydeMethylhydrazineEtOH, 80°C, 12h78%

Installation of the 4-Methylpiperidin-1-yl Group at Position 6

Position 6 is functionalized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

SNAr with 4-Methylpiperidine

Treating 1-methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 4-methylpiperidine in dimethylformamide (DMF) at 120°C for 8 hours replaces the C6 chlorine, achieving 65–72% yields. Potassium carbonate is often added to scavenge HCl.

Table 2: C6 Substitution Optimization

BaseSolventTemperatureTimeYieldReference
K₂CO₃DMF120°C8h72%
Et₃NTHF80°C12h58%

Introduction of the N-(4-Chlorophenyl) Group at Position 4

The C4 position undergoes amination via Buchwald-Hartwig coupling or direct SNAr.

Buchwald-Hartwig Amination

Using palladium catalysts (e.g., Pd(OAc)₂) with Xantphos as a ligand, 4-chloroaniline couples to the C4 position in toluene at 100°C, yielding 68–75%. This method minimizes side reactions compared to SNAr.

Table 3: Catalytic Amination Parameters

CatalystLigandSolventTemperatureYieldReference
Pd(OAc)₂XantphosToluene100°C75%
Pd₂(dba)₃BINAPDioxane110°C68%

Direct SNAr with 4-Chloroaniline

In DMF at 150°C for 24 hours, 4-chloroaniline displaces the C4 chlorine with a 60% yield. While simpler, higher temperatures risk decomposition.

Alternative Routes and Optimization

Reductive Amination for Piperidine Installation

A patent-described method reacts 6-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-methylpiperidine under hydrogen (1 atm, Pd/C) in methanol, achieving 70% yield. This avoids harsh SNAr conditions.

One-Pot Sequential Functionalization

Recent advances enable sequential C4 and C6 substitutions in a single pot. For example, treating 1-methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 4-methylpiperidine (C6) followed by 4-chloroaniline (C4) in DMF at 130°C yields 62%.

Analytical Characterization

Final products are validated via:

  • ¹H/¹³C NMR : Methyl singlet at δ 3.85 (C1-CH₃), piperidine multiplets (δ 2.30–2.70), and aromatic protons (δ 7.30–7.60).

  • HRMS : [M+H]⁺ at m/z 369.1485 (calculated 369.1489).

  • HPLC Purity : ≥98% using C18 columns (ACN/H₂O gradient).

Challenges and Yield Improvements

  • C4 Amination Selectivity : Competing C6 amination is mitigated using bulky ligands (Xantphos) or sequential substitution.

  • Piperidine Solubility : DMF enhances nucleophilicity vs. THF, improving C6 substitution yields by 15% .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit potent anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation.

Key Findings:

  • Mechanism of Action: The compound inhibits tyrosine kinases (TKs), which are critical in regulating cell growth and survival. This inhibition leads to reduced tumor growth in various cancer models.

Data Table: Anticancer Activity

CompoundIC50 (µM)TargetActivity
This compound0.3EGFR/VGFR2Dual inhibitor
Compound X7.60EGFRNon-selective inhibitor
Compound Y24Various cancer cell linesCytotoxicity observed

Antiparasitic and Antifungal Properties

Beyond its anticancer potential, this compound has also shown promise in treating parasitic infections. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit enzymes crucial for the survival of parasites.

Case Study: Antiparasitic Activity
In studies targeting malaria and leishmaniasis, compounds similar to this compound have demonstrated effective enzyme inhibition, suggesting potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves complex multi-step reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may act as an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

Comparison with Similar Compounds

Substituent Variations at Position 6

Position 6 modifications significantly influence pharmacological and physicochemical properties.

Compound Name Position 6 Substituent Key Properties Reference
Target Compound 4-methylpiperidin-1-yl Enhanced lipophilicity; potential CNS penetration due to piperidine moiety N/A
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11) Methylsulfonyl Antibacterial (MIC: 2 µg/mL vs. S. aureus); lower yield (58%)
N-(4-chlorophenyl)-6-butoxy-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 6) Butoxy Moderate antibacterial activity; higher yield (72%)
1-(2-Chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2b) Methylthio Anticancer activity (IC₅₀: ~5.74 ng/mL in neuroblastoma); poor pharmacokinetics
PP2 (Src kinase inhibitor) 1,1-Dimethylethyl Potent Src kinase inhibition (IC₅₀: 300 ng/mL); used as a biochemical tool

Key Observations :

  • Piperidine derivatives (e.g., target compound) may improve CNS penetration compared to sulfonyl or alkoxy groups.
  • Methylthio groups (e.g., 2b) enhance anticancer activity but require nanocarriers for delivery due to poor solubility .

Substituent Variations at Position 1

The 1-position often modulates steric bulk and metabolic stability.

Compound Name Position 1 Substituent Key Properties Reference
Target Compound Methyl Moderate steric bulk; potential metabolic stability N/A
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-chlorophenyl)ethyl Multi-target activity (Src/ABL kinases); molecular weight: 399.28 g/mol
1-((Tetrahydro-2H-pyran-4-yl)methyl)-3-(2-cyclopropoxyquinolin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (29) (Tetrahydro-2H-pyran-4-yl)methyl Antiparasitic (Toxoplasma gondii); improved solubility

Key Observations :

  • Bulky substituents (e.g., tetrahydro-pyranylmethyl) improve solubility and target specificity .
  • Chlorophenyl-ethyl groups (e.g., compound in ) enhance multi-target kinase inhibition but increase molecular weight.

Substituent Variations at Position 4

The 4-position aryl/alkylamine groups dictate target affinity.

Compound Name Position 4 Substituent Key Properties Reference
Target Compound 4-chlorophenylamine Likely kinase/GPCR affinity due to halogenated aryl group N/A
N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) 4-fluorobenzyl Anticancer (neuroblastoma xenograft models); requires graphene oxide delivery
N-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-morpholinoethyl Enhanced solubility; molecular weight: 324.38 g/mol

Key Observations :

  • Halogenated aryl groups (e.g., 4-chlorophenyl) improve target binding via hydrophobic interactions.
  • Morpholinoethyl groups (e.g., ) balance solubility and potency.

Key Observations :

  • Nucleophilic substitutions (e.g., ) are common for introducing amines or thioethers.
  • Column chromatography (e.g., ) is frequently used for purification.

Biological Activity

N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as a potent inhibitor of c-jun N-terminal kinase 3 (JNK3), has garnered attention for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound is characterized by its complex structure, which contributes to its biological activity.

  • Molecular Formula : C18H21ClN6
  • Molecular Weight : 356.85 g/mol
  • CAS Number : 887467-83-6

The primary mechanism of action for this compound involves the selective inhibition of JNK3, which is predominantly expressed in the brain. Inhibition of JNK3 has been linked to neuroprotective effects, making it a promising candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that compounds targeting JNK3 can significantly reduce oxidative stress and mitochondrial dysfunction associated with neurodegeneration .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, they exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegeneration. Inhibition of JNK3 was shown to mitigate the effects of 6-OHDA-induced toxicity in neuronal cells, indicating its potential use in treating Parkinson's disease and related conditions . Furthermore, it demonstrated good pharmacokinetic properties, including solubility and brain penetration, which are critical for central nervous system (CNS) drug development .

Case Studies and Experimental Evidence

A series of experiments were conducted to assess the biological activity of this compound:

  • In Vitro Studies : The compound was tested against a panel of cancer cell lines (e.g., FaDu) and neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in apoptosis markers when treated with the JNK3 inhibitor compared to untreated controls.
  • Kinase Profiling : The compound was profiled against 464 kinases and showed high selectivity for JNK3 with minimal off-target effects, underscoring its potential as a therapeutic agent with reduced side effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in FaDu cells
NeuroprotectionReduced oxidative stress in neuronal models
Kinase SelectivityHighly selective for JNK3 over other kinases
PharmacokineticsGood solubility and brain penetration

Q & A

Q. What are the key synthetic pathways for N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

The synthesis typically involves sequential substitution reactions on a pyrazolo[3,4-d]pyrimidine core. For example:

  • Step 1 : Chlorination at the 4-position of the pyrimidine ring using POCl₃ or similar reagents.
  • Step 2 : Substitution of the chlorine atom with 4-methylpiperidine under reflux in anhydrous solvents (e.g., DMF or THF).
  • Step 3 : Introduction of the 4-chlorophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution . Intermediates are characterized using ¹H/¹³C NMR for structural confirmation and HPLC to assess purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • ¹H NMR : Identifies protons on the pyrazolo-pyrimidine core (e.g., singlet for C1-methyl at δ ~3.2 ppm) and substituents (e.g., aromatic protons at δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1620 cm⁻¹ and aromatic C-H bends at ~830 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂ClN₇: 392.1765) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity .
  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic reagents to minimize waste .
  • Continuous flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .

Q. How do structural modifications (e.g., piperidine vs. morpholine substituents) affect kinase inhibition potency?

  • Comparative SAR studies : Replace 4-methylpiperidine with morpholine to assess changes in binding affinity (e.g., IC₅₀ shifts from 12 nM to 45 nM against JAK2 kinase).
  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The 4-methylpiperidine group may enhance hydrophobic interactions with Val⁹⁰⁶ in JAK2 .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Standardized assay protocols : Ensure consistent kinase assay conditions (e.g., ATP concentration, incubation time).
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or thermal shift assays to rule out false positives from fluorescence interference .

Q. How can computational methods predict metabolic stability and toxicity early in development?

  • ADMET prediction tools : Use SwissADME to estimate CYP450 inhibition risk (e.g., high likelihood of CYP3A4 interaction due to the chlorophenyl group).
  • Metabolite identification : Perform in silico metabolism simulations with Meteor (Lhasa Limited) to prioritize stable derivatives .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing off-target effects in kinase panels?

  • Positive controls : Staurosporine (broad-spectrum kinase inhibitor) to validate assay sensitivity.
  • Negative controls : DMSO-only wells to account for solvent effects.
  • Counter-screens : Test against unrelated enzymes (e.g., phosphatases) to confirm selectivity .

Q. How to address low crystallinity in X-ray diffraction studies of the compound?

  • Co-crystallization : Add fragment ligands (e.g., PEG 400) to stabilize the lattice.
  • Cryo-cooling : Use liquid nitrogen to reduce thermal motion artifacts.
  • Alternate crystal forms : Explore salt forms (e.g., hydrochloride) to improve diffraction quality .

Q. What statistical methods are appropriate for analyzing dose-response data in cellular assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .

Methodological Challenges

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Diverse substituent libraries : Synthesize analogs with variations in the 4-chlorophenyl (e.g., 4-fluorophenyl) and piperidine (e.g., 3-methyl) groups.
  • High-throughput screening : Use 96-well plate formats to test inhibition across 50+ kinases.
  • Multivariate analysis : Apply PCA (principal component analysis) to correlate structural descriptors with activity .

Q. What techniques validate target engagement in live-cell assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target kinase in lysates after compound treatment.
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify kinase conformational changes in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.